3-(2-Iodobenzamido)thiophene-2-carboxylic acid
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Overview
Description
“3-(2-Iodobenzamido)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C12H8INO3S . It has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
The synthesis of “this compound” involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . It can also be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group and an iodobenzamido group . The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, have been widely studied as substrates in coupling reactions and olefinations . They play a vital role in the advancement of organic semiconductors .Scientific Research Applications
Synthesis and Biological Evaluation
Anti-Inflammatory Agents : 5-Aminobenzo[b]thiophene-2-carboxylic acid derivatives have been evaluated for their potential as anti-inflammatory agents. This exploration includes the synthesis of various C5-substituted benzo[b]thiophenes and their biological evaluation (Radwan, Shehab, & El-Shenawy, 2009).
Anticancer Activity : Research has been conducted on the synthesis and in vitro evaluation of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, with a focus on their anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Chemical Synthesis and Characterization
Luminescent Supramolecular Assemblies : Stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids have been synthesized and reported to form non-covalent complexes with an imidazoline base. These complexes exhibit strong blue or blue-green photoluminescence in solution (Osterod et al., 2001).
Polysubstituted Benzothiophenes Synthesis : Research has been conducted on the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. This method is applicable to the preparation of polysubstituted thiophenes, benzothiophenes, and related compounds possessing liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).
Future Directions
Thiophene-based analogs, including “3-(2-Iodobenzamido)thiophene-2-carboxylic acid”, have attracted the interest of many scientists due to their potential as biologically active compounds . They are expected to continue playing a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Properties
IUPAC Name |
3-[(2-iodobenzoyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3S/c13-8-4-2-1-3-7(8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAGCOMMUUUZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(SC=C2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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